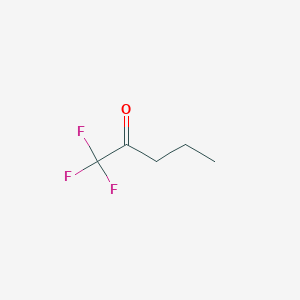

1,1,1-Trifluoropentan-2-one

Description

The exact mass of the compound 1,1,1-Trifluoropentan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoropentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoropentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKZRKZHFDRIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285752 | |

| Record name | 1,1,1-trifluoropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-56-2 | |

| Record name | 383-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1,1,1-Trifluoropentan-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoropentan-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of 1,1,1-Trifluoropentan-2-one, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, making trifluoromethyl ketones valuable intermediates in drug discovery.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Strategic Importance of 1,1,1-Trifluoropentan-2-one

The trifluoromethyl group is a cornerstone of contemporary drug design. Its high electronegativity and the strength of the carbon-fluorine bond can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] Specifically, blocking metabolic "soft spots" with a -CF3 group can prevent unwanted oxidative degradation, thereby improving a drug candidate's oral bioavailability and in vivo exposure. 1,1,1-Trifluoropentan-2-one serves as a versatile precursor for creating more complex fluorinated molecules, finding applications in the development of novel therapeutics across areas like oncology, neurology, and infectious diseases.[1][5]

Synthesis of 1,1,1-Trifluoropentan-2-one

Rationale for Synthetic Route Selection

The most direct and reliable method for synthesizing α-trifluoromethyl ketones is the nucleophilic addition of an organometallic reagent to a trifluoroacetyl derivative. The Grignard reaction, specifically the addition of propylmagnesium bromide to ethyl trifluoroacetate, is a robust and well-established choice.

Causality of Experimental Choices:

-

Ethyl Trifluoroacetate (ETFA): This is an excellent electrophile. The strong electron-withdrawing effect of the -CF3 group makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Propylmagnesium Bromide (Grignard Reagent): This organometallic compound provides a potent propyl nucleophile (formally a propyl anion). It is readily prepared from 1-bromopropane and magnesium turnings.

-

Anhydrous Diethyl Ether: This is the solvent of choice for several reasons. Its lone pair electrons solvate the magnesium ion of the Grignard reagent, stabilizing it. Its anhydrous nature is critical, as Grignard reagents are strong bases and will react violently with protic solvents like water. Its low boiling point simplifies removal during workup.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The propyl group attacks the carbonyl carbon of ETFA, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the desired ketone, 1,1,1-Trifluoropentan-2-one.

Synthetic Pathway Diagram

Caption: Reaction scheme for the synthesis of 1,1,1-Trifluoropentan-2-one.

Detailed Experimental Protocol: Synthesis

Materials:

-

Ethyl trifluoroacetate (1.0 equiv)

-

1-Bromopropane (1.1 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 equiv) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropane (1.1 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a few drops of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with Ethyl Trifluoroacetate:

-

In a separate flask under an inert atmosphere, dissolve ethyl trifluoroacetate (1.0 equiv) in anhydrous diethyl ether.

-

Cool this solution to 0°C using an ice bath.

-

Slowly add the prepared propylmagnesium bromide solution to the cooled ethyl trifluoroacetate solution via a cannula or dropping funnel. This addition is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 1,1,1-Trifluoropentan-2-one as a colorless liquid.

-

Characterization of 1,1,1-Trifluoropentan-2-one

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete structural elucidation.

Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Data: The proton NMR spectrum will show three distinct signals corresponding to the propyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~2.65 | Triplet (t) | ~7.4 | 2H | -CH ₂-C=O |

| ~1.70 | Sextet | ~7.4 | 2H | -CH₂-CH ₂-CH₃ |

| ~0.95 | Triplet (t) | ~7.4 | 3H | -CH ₃ |

Expected ¹³C NMR Data: The ¹³C spectrum, typically run with proton decoupling, will show characteristic splitting due to coupling with the fluorine atoms.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~197.5 | Quartet (q) | ~35 | C =O (C2) |

| ~115.7 | Quartet (q) | ~290 | C F₃ (C1) |

| ~39.5 | Singlet | - | C H₂ (C3) |

| ~16.8 | Singlet | - | C H₂ (C4) |

| ~13.5 | Singlet | - | C H₃ (C5) |

Expected ¹⁹F NMR Data: ¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -81.5 | Singlet | -CF ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12]

Protocol: A spectrum can be obtained from a thin film of the neat liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2970-2880 | Medium | C-H Stretch | Alkyl CH₂, CH₃ |

| ~1760 | Strong | C=O Stretch | Ketone |

| ~1350-1100 | Strong | C-F Stretch | Trifluoromethyl |

The strong absorption at ~1760 cm⁻¹ is highly characteristic of the ketone carbonyl group, while the intense bands in the 1350-1100 cm⁻¹ region are definitive for the C-F bonds of the trifluoromethyl group.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol: The sample is typically introduced via Gas Chromatography (GC-MS) for simultaneous separation and analysis. Electron Ionization (EI) is a common method.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of C₅H₇F₃O is 140.04 g/mol . A peak at m/z = 140 would correspond to the molecular ion.

-

Key Fragments: Common fragmentation patterns for ketones involve α-cleavage.

-

m/z = 97: Loss of the propyl group (•CH₂CH₂CH₃), leaving the [CF₃CO]⁺ fragment.

-

m/z = 69: This is a very common and often base peak in the mass spectra of trifluoromethyl-containing compounds, corresponding to the [CF₃]⁺ cation.[15]

-

m/z = 43: Loss of the trifluoroacetyl group (•COCF₃), leaving the [CH₃CH₂CH₂]⁺ fragment.

-

Safety and Handling

1,1,1-Trifluoropentan-2-one is a flammable liquid and vapor. It can cause skin and eye irritation.[16][17]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16][18] Ground all equipment to prevent static discharge. Use spark-proof tools.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[19]

Conclusion

This guide has detailed a reliable and scalable synthesis of 1,1,1-Trifluoropentan-2-one via a Grignard reaction, emphasizing the rationale behind the chosen methodology. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and MS has been presented, providing the necessary data to verify the structure and purity of the final product. Adherence to the described protocols and safety precautions will enable researchers to confidently produce and validate this important fluorinated building block for applications in drug discovery and materials science.

References

- 1,1,1-Trifluoropentan-2-one Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds]

- 1,1,1-Trifluoroacetone Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]

- 1,1,1-TRIFLUORO-2-PROPANOL synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710449.htm]

- (S)-1,1,1-Trifluoropropan-2-ol Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/3120-13-25]

- 1,1,1-Trifluoro-2-pentanol. Smolecule. [URL: https://www.smolecule.com/433-24-9.html]

- 1,1,1-Trifluoroacetone. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-1-1-trifluoroacetone-421-50-1]

- 1,1,1-Trifluoropentane-2,4-dione Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 1,1,1-Trifluoro-2,4-pentanedione. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73943]

- ¹H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione sample. ResearchGate. [URL: https://www.researchgate.net/figure/displays-the-1-H-NMR-spectrum-of-a-1-1-1-trifluoro-2-4-pentanedione-sample-The_fig3_322886026]

- 1,1,1-TRIFLUORO-2-AMINOPENT-2-EN-4-ONE ¹³C NMR. Chemical Shifts. [URL: https://www.chemicalshifts.com/13c-nmr/1,1,1-TRIFLUORO-2-AMINOPENT-2-EN-4-ONE]

- 1,1,1-Trifluoro-5-bromo-2-pentanone IR spectroscopy. Benchchem. [URL: https://www.benchchem.

- 1,1,1-Trifluoro-4-hydroxypentan-2-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3461666]

- Trifluoroacetone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoroacetone]

- 1,1,1-Trifluoro-5-hydroxypentan-2-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19005116]

- 1,1,1-Trifluoro-2,4-pentanedione(367-57-7) ¹H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_367-57-7_1HNMR.htm]

- 1,1,1-Trifluoro-2-propanone ¹⁹F NMR. SpectraBase. [URL: https://spectrabase.com/spectrum/5Qk2sFDBtV3]

- ¹⁹F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [URL: https://www.chem.wisc.edu/areas/nmr/reference-standards/19f-nmr-reference-standards/]

- Synthesis of 1,1,1-trifluoro-2-octanone. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-1-1-trifluoro-2-octanone]

- 1,1,1-Trifluoro-2-pentanol. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13299814]

- 2-Propanone, 1,1,1-trifluoro- IR Spectrum. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=IR-SPEC&Index=1]

- ¹⁹Fluorine NMR. University of Ottawa NMR Facility. [URL: https://www.nmr.uottawa.ca/fluorine.html]

- ¹⁹F NMR Chemical Shift Table. Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html]

- Mass and the Mass Spectrum. University of Alabama at Birmingham. [URL: https://www.uab.edu/proteomics/massspec/images/mclm570/renfrow_lecture_1.pdf]

- 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) ¹H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_374-01-6_1HNMR.htm]

- Series of ¹⁹F NMR spectra recorded during the process of warming. ResearchGate. [URL: https://www.researchgate.net/figure/Series-of-19-F-NMR-spectra-recorded-during-the-process-of-warming-a-solution-of-Me-3_fig1_228830230]

- 2-Propanone, 1,1,1-trifluoro- Mass Spectrum. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=MASS&Index=0]

- A kind of preparation method of 1,1,1-trifluoroacetone. Google Patents (CN102476984A). [URL: https://patents.google.

- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]

- ¹³C NMR Spectroscopy. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-45308]

- (E)-1,1,1-trifluoronon-3-en-2-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10241712]

- Infrared spectroscopy. The Royal Society of Chemistry. [URL: https://edu.rsc.org/resources/infrared-spectroscopy/2035.article]

- Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6146]

- ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [URL: http://u-of-o-nmr-facility.blogspot.

- 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501]

- 1,1,1-Trifluorotetradecan-2-one ¹³C NMR. SpectraBase. [URL: https://spectrabase.com/spectrum/60050]

- 1,1,1-Triaryl-2,2,2-trifluoroethanes and process for their synthesis. Google Patents (US4307024A). [URL: https://patents.google.

- 2-Propanone, 1,1,1-trifluoro- Data. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Mask=1]

- Fluorine-a small magic bullet atom in the drug development. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100494/]

- Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21924151/]

- Infrared spectra of 1,1,1,2-tetrafluoroethane in the gas and solid phases. ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectra-of-1-1-1-2-tetrafluoroethane-in-the-gas-and-solid-phases-a-Valence_fig1_343277317]

- 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. ResearchGate. [URL: https://www.researchgate.net/publication/232742966_111-Trifluoro-3-2-thenoylacetone_in_Reactions_with_Hydrazines]

- Infrared absorption cross sections for 1,1,1,2-tetrafluoroethane. ResearchGate. [URL: https://www.researchgate.net/publication/222543997_Infrared_absorption_cross_sections_for_1112-tetrafluoroethane]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- Future challenges and opportunities with fluorine in drugs? ResearchGate. [URL: https://www.researchgate.net/publication/371569062_Future_challenges_and_opportunities_with_fluorine_in_drugs]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [URL: https://www.hovione.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. edu.rsc.org [edu.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical properties of 1,1,1-Trifluoropentan-2-one

An In-depth Technical Guide to 1,1,1-Trifluoropentan-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1,1,1-Trifluoropentan-2-one. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the handling and utilization of this fluorinated ketone.

Introduction: The Significance of Fluorinated Ketones

Fluorinated organic compounds are of paramount importance in modern chemistry, largely due to the unique properties imparted by the fluorine atom, such as high thermal stability, increased lipophilicity, and altered electronic characteristics. 1,1,1-Trifluoropentan-2-one belongs to the class of α-trifluoromethyl ketones, which are valuable building blocks in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide delves into the specific attributes of 1,1,1-Trifluoropentan-2-one, providing a foundational understanding for its application in scientific research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental to its application.

-

IUPAC Name: 1,1,1-trifluoropentan-2-one

-

CAS Number: 383-56-2[3]

-

Synonyms: Ethyl trifluoromethyl ketone

-

Molecular Formula: C₅H₇F₃O[3]

-

Molecular Weight: 140.105 g/mol [3]

Caption: Molecular structure of 1,1,1-Trifluoropentan-2-one.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to biological interactions. While specific experimental data for 1,1,1-Trifluoropentan-2-one is not widely published, its properties can be reliably inferred from structurally similar fluorinated ketones. The presence of the CF₃ group typically leads to a lower boiling point compared to its non-fluorinated analog (2-pentanone, b.p. 102 °C) due to reduced intermolecular forces.

| Property | Value / Expected Range | Source |

| Appearance | Colorless liquid (Expected) | Inferred |

| Boiling Point (°C) | ~70-90 (Estimated) | Inferred from related compounds |

| Density (g/mL) | ~1.1-1.2 (Estimated at 25°C) | Inferred from related compounds |

| Solubility | Soluble in organic solvents; limited solubility in water. |

Note: Estimated values are based on trends observed in homologous series of fluorinated ketones, such as 1,1,1-Trifluoro-2-butanone (b.p. 50-51 °C) and 1,1,1-Trifluoroacetone (b.p. 22 °C).[4]

Synthesis and Reactivity

General Synthesis Pathway: Grignard Reaction

A robust and common method for synthesizing α-trifluoromethyl ketones is the reaction of a trifluoroacetic acid ester with a Grignard reagent. For 1,1,1-Trifluoropentan-2-one, this involves the nucleophilic addition of a propyl Grignard reagent to ethyl trifluoroacetate.

The causality behind this choice is the high reactivity of the Grignard reagent towards the ester carbonyl. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the highly basic Grignard reagent. The reaction proceeds via a tetrahedral intermediate which then collapses to form the ketone.

Caption: General workflow for the synthesis of 1,1,1-Trifluoropentan-2-one.

Experimental Protocol

This protocol is a self-validating system based on established organometallic chemistry principles.

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

-

Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether to the flask, maintaining a gentle reflux. Stir until the magnesium is consumed.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether dropwise via an addition funnel, keeping the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by fractional distillation to yield pure 1,1,1-Trifluoropentan-2-one.

-

Inherent Reactivity

The key to the utility of 1,1,1-Trifluoropentan-2-one is the electrophilicity of its carbonyl carbon. The three fluorine atoms inductively withdraw electron density, making the carbonyl group highly activated towards nucleophiles. This allows it to participate in a wide range of reactions, including:

-

Aldol condensations

-

Wittig reactions

-

Reductions to form the corresponding chiral alcohol, 1,1,1-trifluoropentan-2-ol, a valuable chiral building block.[5]

Potential Applications in Research and Development

As a versatile chemical building block, 1,1,1-Trifluoropentan-2-one is a strategic component for innovation.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This ketone is an ideal starting material for creating novel fluorinated pharmaceuticals.

-

Agrochemicals: It can be used as an intermediate in the synthesis of potent herbicides, pesticides, and fungicides. The CF₃ group often increases the biological activity of these compounds.[2]

-

Materials Science: Incorporation of this molecule into polymers can yield materials with enhanced properties, such as improved thermal stability, chemical resistance, and specific optical characteristics.[1]

Safety, Handling, and Storage

-

General Hazards: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[8] It is likely to be an irritant to the eyes, skin, and respiratory tract.[6][8] The toxicological properties have not been fully investigated.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Use spark-proof tools and explosion-proof equipment.[6][7] Ground all containers and equipment to prevent static discharge. Avoid contact with skin, eyes, and inhalation of vapors.[6]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly closed. It is often recommended to store such chemicals under an inert atmosphere (e.g., nitrogen).[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, alkali metals, and finely powdered metals.[6][7]

Conclusion

1,1,1-Trifluoropentan-2-one is a valuable fluorinated building block with significant potential in various fields of chemical synthesis. Its unique reactivity, driven by the electron-withdrawing trifluoromethyl group, makes it a powerful tool for constructing complex molecules. While direct experimental data is limited, a clear understanding of its properties and reactivity can be established through the analysis of structurally related compounds. Adherence to strict safety protocols is essential when handling this and other reactive fluorinated reagents.

References

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1,1,1-trifluoropropan-2-one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,1,1-Trifluoro-2-butanone: A Versatile Chemical Building Block for Innovation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 1,1,1-trifluoro-2,4-pentanedione as enamine, 1-HSQC.... Retrieved from [Link]

-

INTERSURFCHEM SOLUTIONS. (n.d.). 1,1,1-Trifluoroacetone. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2.... Retrieved from [Link]

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,1,1-trifluoro-2-octanone. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-pentanol | C5H9F3O | CID 13299814. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoropentane | C5H9F3 | CID 228005. Retrieved from [Link]

- Chem-Impex. (n.d.).1,1,1-Trifluoroacetone (in cylinder without valve) [To use this produc. Retrieved from https://www.chemimpex.com/products/00108

-

NIST WebBook. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1,1,1-trifluoro- (CAS 421-50-1). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 1,1,1-Trifluoroacetone: A Chemical Building Block. Retrieved from [Link]

- Google Patents. (n.d.).CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.

- Eureka | Patsnap. (n.d.).The preparation method of 1,1,1-trifluoroacetone.

-

NIST WebBook. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 1,1,1-TRIFLUORO-2-BUTANONE | 381-88-4 [chemicalbook.com]

- 5. Buy 1,1,1-Trifluoro-2-pentanol | 433-24-9 [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,1,1-Trifluoro-2-propanone(421-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

1H and 19F NMR spectroscopic data of 1,1,1-Trifluoropentan-2-one

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 1,1,1-Trifluoropentan-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For organofluorine compounds, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science, ¹⁹F NMR provides an exceptionally powerful and direct method of analysis. This guide offers a detailed examination of the ¹H and ¹⁹F NMR spectra of 1,1,1-Trifluoropentan-2-one. By integrating fundamental principles with practical interpretation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the characterization of fluorinated molecules. We will explore the causality behind spectral features, present a robust experimental protocol, and provide a holistic interpretation of the molecule's spectroscopic signature.

Foundational Principles of ¹H and ¹⁹F NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.

¹H NMR Spectroscopy: Proton NMR is the most common form of NMR. The position of a proton's resonance signal, its chemical shift (δ) , is primarily influenced by the electron density surrounding it. Electron-withdrawing groups decrease the electron density (deshielding), causing the signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect[1][2]. Furthermore, the magnetic fields of neighboring protons can interact through the chemical bonds, a phenomenon known as spin-spin coupling (J-coupling) . This coupling splits a proton's signal into a multiplet (e.g., doublet, triplet, quartet), with the splitting pattern typically following the n+1 rule, where 'n' is the number of equivalent neighboring protons[3][4].

¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR analysis due to several key advantages[5][6][7]:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment.

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H and the third most receptive nucleus overall[6].

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 800 ppm, which is significantly larger than the ~15 ppm range for ¹H NMR. This wide dispersion minimizes signal overlap, even in complex molecules, leading to cleaner, more easily interpretable spectra[5][6].

Similar to proton NMR, ¹⁹F chemical shifts are highly dependent on the molecular environment[7][8]. Additionally, ¹⁹F nuclei couple with neighboring ¹H nuclei (heteronuclear coupling), providing crucial connectivity information. These ¹H-¹⁹F coupling constants are often larger than ¹H-¹H couplings and can be observed over two, three, or even more bonds[5][6][9][10].

Structural Analysis of 1,1,1-Trifluoropentan-2-one

To fully interpret the NMR spectra, we must first examine the structure of the target molecule and predict the expected signals.

Caption: Structure of 1,1,1-Trifluoropentan-2-one with distinct proton environments labeled (a, b, c).

Based on this structure, we can predict the following signals:

-

¹H NMR: Three distinct signals corresponding to the three non-equivalent proton environments: -CH₂- (a), -CH₂- (b), and -CH₃ (c).

-

¹⁹F NMR: One signal for the three chemically equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

Interpreted ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted as follows, with signals assigned to the labeled protons in the structure diagram.

-

Protons (c) - Methyl Group (-CH₃): These three protons are adjacent to the -CH₂- (a) group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Being part of an ethyl group relatively far from the electronegative fluorine atoms, this signal is expected to appear furthest upfield.

-

Protons (a) - Methylene Group (-CH₂-): These two protons are adjacent to the three protons of the methyl group (c) and the carbonyl group. They will be split into a quartet (3+1=4) by the methyl protons. The proximity to the electron-withdrawing carbonyl group will shift this signal downfield relative to the methyl group.

-

Protons (b) - Methylene Group (-CH₂-): These two protons are adjacent to the electron-withdrawing carbonyl group and are also coupled to the three fluorine atoms of the -CF₃ group through four bonds (⁴JHF). This coupling will split the proton signal into a quartet (3+1=4). The combined electron-withdrawing effects of the carbonyl and trifluoromethyl groups will cause this signal to appear significantly downfield.

Interpreted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl group.

-

Fluorine Atoms (-CF₃): The three fluorine atoms are chemically equivalent and will therefore produce a single resonance. This signal is coupled to the two adjacent protons of the -CH₂- (b) group. Following the n+1 rule, this coupling will split the fluorine signal into a triplet (2+1=3). The chemical shift for a -CF₃ group adjacent to a carbonyl typically falls within the -70 to -80 ppm range, relative to CFCl₃ as a standard[7][8][11].

Summary of Spectroscopic Data

The following table summarizes the predicted quantitative data for 1,1,1-Trifluoropentan-2-one.

| Nucleus | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ¹H | c | ~1.05 | Triplet (t) | ³JHH ≈ 7.3 | 3H |

| ¹H | a | ~2.75 | Quartet (q) | ³JHH ≈ 7.3 | 2H |

| ¹H | b | ~3.20 | Quartet (q) | ⁴JHF ≈ 1.5 | 2H |

| ¹⁹F | -CF₃ | ~-77.5 | Triplet (t) | ⁴JHF ≈ 1.5 | 3F |

Experimental Protocol for NMR Data Acquisition

The trustworthiness of spectroscopic data is directly linked to the rigor of the experimental procedure. The following is a field-proven protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra.

Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation[12].

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds due to its versatile solubility and ease of removal[13].

-

Concentration: Weigh approximately 10-20 mg of 1,1,1-Trifluoropentan-2-one into a clean, dry vial. For routine ¹H NMR, this provides a strong signal in a few scans. This concentration is also generally sufficient for ¹⁹F NMR due to its high sensitivity[14].

-

Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. Cap the vial and gently swirl until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp NMR signals[15].

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[16]. The final solution height in the tube should be approximately 4-5 cm[17].

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Setup and Data Acquisition

These steps are performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's sample holder.

-

Locking and Shimming: The instrument will use the deuterium signal from the CDCl₃ solvent to "lock" the magnetic field, ensuring its stability. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving narrow, symmetrical peaks[15].

-

¹H Spectrum Acquisition:

-

Experiment: A standard single-pulse experiment (zg30) is typically used.

-

Parameters: Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Acquisition: Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds between scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like TMS.

-

-

¹⁹F Spectrum Acquisition:

-

Tuning: The NMR probe must be tuned to the ¹⁹F frequency.

-

Experiment: A standard single-pulse experiment is used. To observe the ¹H-¹⁹F coupling, a proton-coupled experiment is required.

-

Parameters: The spectral width for ¹⁹F NMR must be much larger (e.g., -250 to 50 ppm) to encompass the wide chemical shift range of fluorine[6].

-

Referencing: Reference the spectrum using an external standard or by setting the known chemical shift of a reference compound. CFCl₃ is the standard reference at 0 ppm[18].

-

Caption: Standardized workflow for NMR spectroscopic analysis.

Conclusion

The combined analysis of ¹H and ¹⁹F NMR spectra provides a comprehensive and unambiguous structural confirmation of 1,1,1-Trifluoropentan-2-one. The ¹H spectrum reveals the three distinct proton environments of the pentanone backbone, with chemical shifts and coupling patterns consistent with their positions relative to the carbonyl and trifluoromethyl moieties. The ¹⁹F spectrum offers a simple yet highly informative triplet, confirming the presence of the -CF₃ group and its connectivity to an adjacent methylene group. This guide demonstrates the synergistic power of multinuclear NMR and provides a robust framework for the analysis of other fluorinated compounds, underscoring the technique's vital role in modern chemical research and development.

References

- 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from an equivalent academic source on NMR principles.

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Al-Hilfi, J. A., Al Hilfi, A. H., & Ahmed, L. M. (2020). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... ResearchGate. Retrieved from [Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

- Roberts, G. C. K. (2001). Fluorine NMR. University of Leicester. Retrieved from an equivalent academic source on biochemical NMR.

-

Dalvit, C., & Vulpetti, A. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone. Wiley-VCH GmbH. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

- NMR Service. (n.d.). How to make an NMR sample. Retrieved from an equivalent academic or commercial service provider's guide.

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from an equivalent academic source for NMR standards.

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

ResearchGate. (n.d.). 1 H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1-TRIFLUORO-2-AMINOPENT-2-EN-4-ONE. Wiley-VCH GmbH. Retrieved from [Link]

-

Indian Academy of Sciences. (1967). NMR and IR studies of 1, 1, 1 trifluoroacetone in proton donor solvents. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. organomation.com [organomation.com]

- 13. NMR 溶劑 [sigmaaldrich.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. colorado.edu [colorado.edu]

Mass spectrometry analysis of 1,1,1-Trifluoropentan-2-one

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,1,1-Trifluoropentan-2-one

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1,1,1-Trifluoropentan-2-one (CAS No. 381-88-4), a fluorinated ketone of interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal mechanisms governing the compound's ionization and fragmentation. We will explore the theoretical underpinnings of its fragmentation pathways under Electron Ionization (EI), provide validated experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and discuss advanced techniques for unambiguous structural confirmation and quantification. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize similar halogenated organic molecules.

Introduction: The Analytical Challenge of Fluorinated Ketones

1,1,1-Trifluoropentan-2-one is a ketone featuring a propyl group and a highly electronegative trifluoromethyl group attached to the carbonyl carbon. The presence of the CF₃ group significantly influences the molecule's chemical properties and, consequently, its behavior within a mass spectrometer. Understanding this influence is critical for accurate structural elucidation and method development.

Electron Ionization (EI) mass spectrometry is a powerful tool for structural analysis, providing a reproducible "fingerprint" of a molecule based on its fragmentation pattern.[1] When a molecule like 1,1,1-Trifluoropentan-2-one is subjected to a high-energy electron beam (typically 70 eV), it loses an electron to form an unstable radical cation, known as the molecular ion (M•⁺).[2] This molecular ion possesses excess internal energy and rapidly undergoes a series of predictable bond cleavages to yield a cascade of smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The challenge and the power of MS analysis lie in piecing together these fragments to reconstruct the original molecular structure.

Experimental Protocol: GC-MS Analysis

For a volatile and thermally stable compound like 1,1,1-Trifluoropentan-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer serves as a highly specific detector.

Sample Preparation and Instrumentation

A self-validating protocol requires meticulous attention to detail to ensure reproducibility and prevent contamination.

Step-by-Step Methodology:

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate (GC or HPLC grade) are suitable choices.

-

Standard Preparation: Prepare a stock solution of 1,1,1-Trifluoropentan-2-one at 1 mg/mL. Perform serial dilutions to create a working standard at approximately 10 µg/mL. This concentration is typically sufficient for generating a full-scan mass spectrum with a modern instrument.

-

GC-MS System Configuration:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent resolution for this class of compounds.

-

-

Instrument Method Parameters: The following table outlines a robust starting point for method development.

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | Maximizes analyte transfer to the column for high sensitivity.[3] |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |

| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column. |

| GC Oven | ||

| Initial Temperature | 40 °C, hold 2 min | Allows for sharp peak focusing at the head of the column. |

| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate ensures good separation from potential impurities. |

| Final Hold | Hold at 280 °C for 5 min | Ensures that all components are eluted from the column. |

| MS Interface | ||

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| MS Source | ||

| Ionization Mode | Electron Ionization (EI) | Standard mode for generating library-searchable fragmentation patterns. |

| Electron Energy | 70 eV | Standardized energy that provides reproducible spectra.[2] |

| Source Temperature | 230 °C | A hot source minimizes contamination and ensures consistent ionization. |

| MS Quadrupole | ||

| Quadrupole Temp | 150 °C | Standard operating temperature. |

| Scan Range | 40 - 250 m/z | Covers the molecular ion and all expected major fragments. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis process.

Deciphering the Fragmentation Code

The molecular weight of 1,1,1-Trifluoropentan-2-one (C₅H₇F₃O) is 140.04 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M•⁺) at m/z 140, assuming it is stable enough to be detected. The fragmentation pattern is dominated by cleavages dictated by the stability of the resulting carbocations and neutral radicals, with the carbonyl group and trifluoromethyl group being the primary directing elements.

Primary Fragmentation Pathways

A. Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for ketones.[4][5] It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This cleavage is driven by the formation of a highly stable, resonance-stabilized acylium ion.

-

Cleavage of the C-C bond on the propyl side: This involves the loss of a propyl radical (•C₃H₇, mass 43). This is a highly favorable pathway, as it leads to the formation of the trifluoroacetyl cation.

-

[M - 43]⁺ → [CF₃CO]⁺ at m/z 97

-

-

Cleavage of the C-C bond on the trifluoromethyl side: This pathway leads to the loss of a trifluoromethyl radical (•CF₃, mass 69). This generates a butyryl cation.

-

[M - 69]⁺ → [CH₃CH₂CH₂CO]⁺ at m/z 71

-

B. McLafferty Rearrangement: This rearrangement is common for ketones containing a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[6][7] 1,1,1-Trifluoropentan-2-one possesses γ-hydrogens on the propyl chain. The mechanism involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.

-

This process results in the elimination of a neutral propene molecule (CH₂=CHCH₃, mass 42) and the formation of the radical cation of 1,1,1-trifluoro-2-hydroxyprop-1-ene.

-

[M - 42]•⁺ → [CF₃C(OH)=CH₂]•⁺ at m/z 98

-

C. Other Significant Fragmentations: The strong electron-withdrawing nature of the fluorine atoms also leads to other characteristic cleavages.

-

Formation of the Trifluoromethyl Cation: Simple cleavage of the C-C bond between the carbonyl and the CF₃ group can yield the highly stable trifluoromethyl cation.

-

[CF₃]⁺ at m/z 69

-

-

Cleavages within the Propyl Chain: The alkyl chain of the m/z 71 acylium ion or the molecular ion itself can undergo further fragmentation, leading to smaller alkyl cations.

-

[C₃H₇]⁺ at m/z 43

-

[C₂H₅]⁺ at m/z 29

-

Fragmentation Pathway Diagram

The interplay of these mechanisms can be visualized as follows:

Predicted Mass Spectrum and Data Interpretation

Based on the fragmentation pathways, we can predict the key features of the resulting mass spectrum. The relative abundance of peaks depends on the stability of the ions and the kinetics of the fragmentation reactions.

Summary of Expected Ions

| m/z | Proposed Ion Formula | Fragment Name / Type | Mechanism | Predicted Abundance |

| 140 | [C₅H₇F₃O]•⁺ | Molecular Ion | - | Low to Moderate |

| 98 | [C₃H₃F₃O]•⁺ | Enol Radical Cation | McLafferty Rearrangement | Moderate |

| 97 | [C₂F₃O]⁺ | Trifluoroacetyl Cation | α-Cleavage | High (Likely Base Peak) |

| 71 | [C₄H₇O]⁺ | Butyryl Cation | α-Cleavage | Moderate |

| 69 | [CF₃]⁺ | Trifluoromethyl Cation | C-C Cleavage | High |

| 43 | [C₃H₇]⁺ | Propyl Cation | Alkyl Chain Cleavage | Moderate to High |

| 29 | [C₂H₅]⁺ | Ethyl Cation | Alkyl Chain Cleavage | Moderate |

Expert Interpretation:

-

The base peak (most abundant ion) is predicted to be at m/z 97 ([CF₃CO]⁺). This acylium ion is highly stabilized, and its formation via the loss of a propyl radical is a very favorable process for ketones.

-

A very prominent peak at m/z 69 ([CF₃]⁺) is also expected. The stability of this cation makes it a common feature in the mass spectra of all trifluoromethyl-containing compounds.

-

The molecular ion peak at m/z 140 may be weak or even absent, which is common for ketones that fragment readily.[7] The presence of the McLafferty rearrangement fragment at m/z 98 provides strong evidence for the overall structure and connectivity.

-

The presence of both m/z 97 and m/z 71 provides definitive evidence of a ketone with CF₃ and C₃H₇ groups attached to the carbonyl.

Advanced Methods for Unambiguous Confirmation

While standard EI-MS provides a wealth of structural data, certain applications, particularly in regulated environments like drug development, may require more definitive analysis.

Chemical Ionization (CI)

If the EI spectrum fails to produce a discernible molecular ion peak, a "softer" ionization technique like Chemical Ionization (CI) can be employed.[2] In CI, a reagent gas (e.g., methane or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer. This is a much lower-energy process and results in significantly less fragmentation, usually producing an abundant protonated molecule peak ([M+H]⁺) at m/z 141. This unequivocally confirms the molecular weight of the analyte.

High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition of the molecular ion and its key fragments, High-Resolution Mass Spectrometry (often coupled with an Orbitrap or TOF analyzer) is invaluable. HRMS instruments can measure m/z values to four or more decimal places. This allows for the calculation of an exact mass, which can be used to determine a unique elemental formula.

Example Data Comparison:

| Ion | Nominal Mass (m/z) | Exact Mass (calculated) |

| [C₅H₇F₃O]•⁺ | 140 | 140.04490 |

| [CF₃CO]⁺ | 97 | 96.98978 |

| [C₄H₇O]⁺ | 71 | 71.04969 |

Measuring a fragment at m/z 96.9898 would definitively confirm its identity as [CF₃CO]⁺, ruling out other isobaric possibilities.

Conclusion

The mass spectrometric analysis of 1,1,1-Trifluoropentan-2-one is a clear illustration of functional group-directed fragmentation. The electron-withdrawing trifluoromethyl group and the carbonyl function synergistically control the primary cleavage pathways, leading to a predictable and information-rich mass spectrum. The dominant fragmentation mechanisms are α-cleavage, yielding characteristic acylium ions at m/z 97 and m/z 71, and the McLafferty rearrangement, producing a key diagnostic ion at m/z 98. By understanding these fundamental principles, researchers can confidently identify this molecule, distinguish it from its isomers, and develop robust quantitative methods using GC-MS. For absolute certainty in structural confirmation, complementary techniques such as Chemical Ionization and High-Resolution Mass Spectrometry should be employed.

References

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available at: [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Available at: [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro- Data. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

NIST. (n.d.). Mass spectrum of 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

-

Eurofins. (2023). Analytical Method Summaries. Available at: [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

YouTube. (2020). Organic Chemistry - Mass Spectrometry Part II. Available at: [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Alabama at Birmingham. (2014). Mass and the Mass Spectrum. Available at: [Link]

-

Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. Available at: [Link]

-

Dalton Transactions - UVIC. (2016). Inert-atmosphere electron ionization mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Available at: [Link]

- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Infrared Spectroscopy of 1,1,1-Trifluoropentan-2-one

This guide provides an in-depth technical examination of the infrared (IR) spectroscopy of 1,1,1-Trifluoropentan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental protocols, and spectral interpretation of this unique fluorinated ketone.

Introduction: The Significance of Fluorinated Ketones and IR Analysis

1,1,1-Trifluoropentan-2-one (C₅H₅F₃O) is a fluorinated organic compound of significant interest due to the profound impact of the trifluoromethyl (CF₃) group on the molecule's chemical and physical properties. The incorporation of fluorine into organic molecules can dramatically alter reactivity, stability, and biological activity, making such compounds valuable in pharmaceutical and materials science.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified, providing a unique "molecular fingerprint."[2] For a molecule like 1,1,1-Trifluoropentan-2-one, IR spectroscopy is indispensable for confirming its structure, particularly the electronic environment of the carbonyl (C=O) group as influenced by the adjacent CF₃ group.

Molecular Structure and Predicted Vibrational Modes

The structure of 1,1,1-Trifluoropentan-2-one features three key components relevant to its infrared spectrum:

-

A Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group.

-

A Carbonyl (C=O) Group: The primary chromophore of interest in this analysis.

-

An Ethyl Group (CH₂CH₃): Providing characteristic aliphatic C-H vibrations.

The primary focus of the spectral analysis is the interaction between the trifluoromethyl and carbonyl groups. The high electronegativity of the fluorine atoms creates a strong dipole and exerts a powerful electron-withdrawing inductive effect (-I effect).

Caption: Molecular structure of 1,1,1-Trifluoropentan-2-one.

Theoretical Framework: The Inductive Effect on Carbonyl Vibrations

The position of the carbonyl stretching vibration in an IR spectrum is highly sensitive to its electronic environment. For standard aliphatic ketones, this strong, sharp absorption typically appears around 1715 cm⁻¹.[3][4]

However, the presence of the α-trifluoromethyl group in 1,1,1-Trifluoropentan-2-one introduces a significant perturbation. The fluorine atoms strongly pull electron density away from the carbonyl carbon. This inductive effect strengthens the C=O double bond, increasing its force constant. According to Hooke's Law for a simple harmonic oscillator, a higher force constant results in a higher vibrational frequency.

This phenomenon, known as a blue shift , is a well-documented consequence of α-halogenation.[2] Consequently, the C=O stretching frequency for 1,1,1-Trifluoropentan-2-one is expected to be shifted to a higher wavenumber, typically in the range of 1750 - 1780 cm⁻¹.[2] This shift is a key diagnostic feature for confirming the structure.

Experimental Protocol for FTIR Analysis

Acquiring a high-quality, reproducible IR spectrum of liquid 1,1,1-Trifluoropentan-2-one requires a systematic approach. Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for this analysis.[1]

Sampling Methodology

As a liquid, 1,1,1-Trifluoropentan-2-one can be analyzed using two primary methods:

-

Attenuated Total Reflectance (ATR): This is often the simplest and most common method.[5] A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[6][7] This technique requires minimal sample preparation and is easy to clean.[5][7]

-

Transmission using Salt Plates: A traditional method where a thin film of the liquid is sandwiched between two IR-transparent salt plates (e.g., NaCl or KBr).[5][8] This requires careful handling to achieve an optimal path length and to avoid moisture, which can damage the plates.[8]

Step-by-Step Data Acquisition Workflow

-

Instrument Preparation: Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and CO₂ interference.

-

Background Collection: Collect a background spectrum using the chosen sampling method (e.g., with a clean, empty ATR crystal or clean salt plates).[6] This step is critical for data accuracy as it is subtracted from the sample spectrum.

-

Sample Application: Apply a small amount (1-2 drops) of 1,1,1-Trifluoropentan-2-one to the ATR crystal or prepare the salt plate sandwich.[6][8]

-

Spectrum Acquisition: Collect the sample spectrum using the parameters outlined in Table 1. Co-adding multiple scans is crucial to improve the signal-to-noise ratio.[1][8]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the full mid-IR region, encompassing all fundamental vibrations. |

| Resolution | 4 cm⁻¹ | Provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio. |

| Number of Scans | 16 - 32 | Co-adding scans averages out random noise, improving spectral quality.[8] |

| Apodization | Happ-Genzel | A standard function for good quantitation and peak shape. |

Table 1: Recommended FTIR Data Acquisition Parameters.

Caption: FTIR experimental workflow for a liquid sample.

Spectral Interpretation and Characteristic Absorptions

The infrared spectrum of 1,1,1-Trifluoropentan-2-one is dominated by a few very strong, characteristic bands that serve as a self-validating system for its identification.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | In-Depth Analysis |

| 2985 - 2880 | Medium | C-H Stretch (sp³) | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (CH₂ and CH₃). Their presence confirms the aliphatic portion of the molecule.[2] |

| ~1760 | Very Strong, Sharp | C=O Stretch (Ketone) | This is the most diagnostic peak. Its position at a high wavenumber (>1750 cm⁻¹) is a direct result of the strong inductive electron withdrawal by the α-CF₃ group, confirming its proximity to the carbonyl.[2] |

| 1465 - 1370 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| 1350 - 1100 | Very Strong, Broad | C-F Stretch | The trifluoromethyl group produces exceptionally intense and typically broad absorption bands in this region due to the symmetric and asymmetric stretching of the C-F bonds.[2] The observation of these bands in conjunction with the high-frequency C=O stretch is definitive proof of the trifluoroacetyl moiety. |

| < 1000 | Complex | Fingerprint Region | This region contains complex vibrations, including C-C stretches and other bending modes, that are unique to the overall molecular structure. |

Table 2: Characteristic Infrared Absorption Bands for 1,1,1-Trifluoropentan-2-one.

Conclusion

The infrared spectrum of 1,1,1-Trifluoropentan-2-one is a textbook example of how substituent effects can be clearly observed through vibrational spectroscopy. The two most prominent features—the blue-shifted carbonyl stretch above 1750 cm⁻¹ and the intense, broad C-F stretching bands between 1350-1100 cm⁻¹—provide unambiguous evidence for the molecule's structure. The detailed protocol and spectral analysis presented in this guide offer a robust framework for researchers and scientists to reliably identify and characterize this and similar fluorinated compounds, ensuring data integrity in research and development applications.

References

-

FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. (2025). [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

How to prepare a liquid sample for FTIR spectrum? ResearchGate. (2021). [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. (2017). [Link]

-

IR signals for carbonyl compounds. Khan Academy. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2020). [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020). [Link]

-

IR Tables. University of California, Santa Cruz. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jascoinc.com [jascoinc.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

Exploring the Reactivity of 1,1,1-Trifluoropentan-2-one with Common Nucleophiles: An In-depth Technical Guide

Introduction: The Unique Profile of an α-Trifluoromethyl Ketone

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a prized substituent in the design of novel therapeutics.[1] 1,1,1-Trifluoropentan-2-one stands as a prototypical example of an α-trifluoromethyl ketone, a class of compounds characterized by the heightened electrophilicity of the carbonyl carbon. This enhanced reactivity, a direct consequence of the powerful electron-withdrawing nature of the adjacent CF₃ group, renders these ketones highly susceptible to attack by a diverse array of nucleophiles.[2] This guide provides a comprehensive exploration of the reactivity of 1,1,1-Trifluoropentan-2-one with common nucleophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The exceptional reactivity of trifluoromethyl ketones (TFMKs) is central to their utility as versatile synthetic intermediates.[3] A key manifestation of this is their propensity to form stable hydrates in aqueous solutions, a phenomenon not typically observed with their non-fluorinated counterparts.[2] This stability of the gem-diol hydrate can mimic the tetrahedral transition state of enzymatic hydrolysis, making TFMKs effective as enzyme inhibitors.[2][4] Understanding the fundamental reactions of 1,1,1-Trifluoropentan-2-one with common nucleophiles is therefore crucial for harnessing its full potential in the synthesis of complex, biologically active molecules.

Core Reactivity Principles: A Mechanistic Overview

The reactivity of 1,1,1-Trifluoropentan-2-one is dominated by the nucleophilic addition to the carbonyl group. The electron-deficient nature of the carbonyl carbon makes it a prime target for electron-rich species. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6] The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

I. Reactions with Amine Nucleophiles: Formation of Imines and Enamines

The reaction of ketones with primary and secondary amines is a fundamental transformation in organic synthesis, leading to the formation of imines (Schiff bases) and enamines, respectively. These reactions are typically acid-catalyzed and are reversible.[7][8]

A. Reaction with Primary Amines: Imine Formation

The reaction of 1,1,1-Trifluoropentan-2-one with a primary amine proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine. The overall process is reversible and the equilibrium can be driven towards the product by removal of water.[8]

Mechanism of Imine Formation

Caption: Mechanism of Imine Formation from a Ketone and a Primary Amine.

B. Reaction with Secondary Amines: Enamine Formation

When 1,1,1-Trifluoropentan-2-one reacts with a secondary amine, which lacks a second proton on the nitrogen for imine formation, the reaction proceeds to form an enamine. The mechanism is similar to imine formation up to the carbinolamine stage, but the final step involves the loss of a proton from the α-carbon.[7]

Mechanism of Enamine Formation

Caption: Mechanism of Enamine Formation from a Ketone and a Secondary Amine.

II. Carbon Nucleophiles: Building Complexity

Reactions with carbon-based nucleophiles are pivotal for constructing new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

A. Grignard Reaction: Formation of Tertiary Alcohols

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols upon acidic workup.[9][10] The reaction with 1,1,1-Trifluoropentan-2-one is expected to proceed efficiently due to the enhanced electrophilicity of the carbonyl carbon.

Experimental Protocol: Grignard Reaction with 1,1,1-Trifluoropentan-2-one

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a nitrogen or argon atmosphere. A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is recommended.[3][11]

-

Grignard Reagent Formation: In the reaction flask, place magnesium turnings. A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated, often with a small crystal of iodine, and proceeds to form the Grignard reagent.[3][11]

-

Addition of the Ketone: A solution of 1,1,1-Trifluoropentan-2-one in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction is typically exothermic.

-